4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is a heterocyclic compound with a fused pyridine and pyrimidine ring systemThe presence of a bridgehead nitrogen atom in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester typically involves cyclative condensation reactions. One common method includes the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation and arylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like haloarenes and aryl diazonium salts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including anti-inflammatory, anti-tumor, and cardiovascular agents.
Bioorganic Chemistry: The compound is used in the development of fluorescent sensors and labeling agents due to its fluorescent properties.
Materials Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the keto oxygen atom at position C-4 and the nitrogen atom in the pyrimidine ring can chelate metal ions, influencing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-quinolizine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivatives: These compounds also contain heterocyclic rings and are used in similar applications.
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is unique due to its specific ring structure and the presence of a bridgehead nitrogen atom. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
CAS No. |
50609-59-1 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-9-8-13-10-5-3-4-6-14(10)12(9)16/h3-6,8H,2,7H2,1H3 |
InChI Key |
YGTOZAFCXGHMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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